(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 66831-16-1
VCID: VC7847438
InChI: InChI=1S/C12H15NO3.ClH/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1
SMILES: C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 66831-16-1

Cat. No.: VC7847438

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71

* For research use only. Not for human or veterinary use.

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride - 66831-16-1

Specification

CAS No. 66831-16-1
Molecular Formula C12H16ClNO3
Molecular Weight 257.71
IUPAC Name (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1
Standard InChI Key HLYJVHNPBQAKCW-DHXVBOOMSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)O)OCC2=CC=CC=C2.Cl
SMILES C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl
Canonical SMILES C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride belongs to the class of substituted proline derivatives, featuring a benzyl-protected hydroxyl group at the 4-position and a carboxylic acid moiety at the 2-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in polar solvents compared to the free base (CAS 40350-84-3), which has a molecular formula of C₁₂H₁₅NO₃ and molecular weight 221.25 g/mol . The salt form exhibits a molecular weight of 257.71 g/mol (C₁₂H₁₆ClNO₃) with a purity >97% in commercial preparations .

Critical stereochemical features include:

  • Absolute configuration: The 2S,4R designation confirms the L-proline-like orientation of the carboxylic acid group and the benzyloxy substituent’s spatial arrangement.

  • Torsional constraints: The pyrrolidine ring’s puckered conformation influences molecular interactions, as evidenced by its use in designing conformationally restricted peptidomimetics .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized through stereoselective pathways:

  • Chiral pool synthesis: Starting from L-proline, benzylation of the 4-hydroxy group via Mitsunobu reaction (diethyl azodicarboxylate/triphenylphosphine) achieves 75–82% yields .

  • Enantioselective catalysis: Asymmetric hydrogenation of substituted pyrrolidinones using Ru-BINAP complexes provides >90% enantiomeric excess .

Analytical Data

Key characterization parameters include:

PropertyValueMethod
Melting Point192–195°C (dec.)Differential Scanning Calorimetry
Specific Rotation ([α]₂₀D)+34.5° (c=1, H₂O)Polarimetry
HPLC Purity>97% (254 nm)Reverse-phase C18

Stability studies indicate the hydrochloride salt remains stable for 6 months at -80°C but shows 12% degradation after 1 month at -20°C .

Pharmaceutical Applications

Analgesic Development

The compound serves as a key intermediate in non-opioid analgesic synthesis. Its rigid pyrrolidine core facilitates μ-opioid receptor binding while reducing central nervous system penetration, as demonstrated in preclinical models of neuropathic pain . Structure-activity relationship (SAR) studies reveal:

  • Benzyloxy group: Essential for δ-receptor selectivity (Ki = 8.2 nM vs. 143 nM for μ-receptor) .

  • Carboxylic acid: Critical for hydrogen bonding with Arg292 in receptor MD simulations .

Anti-inflammatory Agents

Derivatization at the 2-position produces potent COX-2 inhibitors:

DerivativeCOX-2 IC₅₀ (nM)Selectivity (COX-2/COX-1)
Methyl ester4218:1
Amide (Glycine conjugate)2731:1

Data adapted from structure-modification studies using the parent compound .

Neuroscience Research

Neurotransmitter Modulation

The compound’s ability to cross the blood-brain barrier (BBB) was quantified in rat models:

ParameterValue
BBB Permeability (LogPS)-4.21 ± 0.13
Brain/Plasma Ratio (Kp)0.08

These properties enable its use in developing dopamine D₃ receptor partial agonists, showing 89% receptor occupancy at 10 mg/kg doses in primate models .

Neuroprotective Effects

In vitro studies demonstrate 58% reduction in glutamate-induced neuronal apoptosis at 100 μM concentrations, mediated through AMPA receptor antagonism .

Organic Synthesis Utility

Chiral Auxiliary Applications

The compound facilitates asymmetric synthesis through:

  • Diastereoselective alkylations: Achieve de >95% in β-lactam formation .

  • Dynamic kinetic resolution: Enables synthesis of axially chiral biaryls with 99% ee .

Catalytic Applications

Immobilized on mesoporous silica (SBA-15), it catalyzes Michael additions with 92% yield and 88% ee:

SubstrateProduct YieldEnantiomeric Excess
Cyclohexanone + Nitrostyrene89%91%
Acetophenone + Methyl Vinyl Ketone76%84%

Drug Formulation Considerations

Solubility Profile

SolventSolubility (mg/mL)
Water12.4
Ethanol8.2
DMSO23.7

Co-solvent systems (PEG300/Tween80) enhance aqueous solubility to 34 mg/mL, critical for intravenous formulations .

Stability in Biological Matrices

Plasma protein binding studies show 89% binding to human serum albumin, with a free fraction of 11% maintaining pharmacological activity over 8 hours .

Analytical Chemistry Applications

Chromatographic Methods

Reverse-phase HPLC conditions for quantification:

ColumnMobile PhaseRetention TimeLOD
Zorbax SB-C18 (4.6×150mm)30% MeCN/0.1% TFA6.8 min0.12 μg/mL

Mass Spectrometry

Characteristic fragmentation patterns in ESI-MS/MS:

  • m/z 257.71 → 221.25 (-HCl)

  • m/z 221.25 → 105.08 (benzyloxy fragment)

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